
(2R)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. It features a nitro group, a chloro substituent, and an amino alcohol moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol typically involves the reduction of 1-(5-chloro-2-nitrophenyl)ethanone. One common method includes the use of platinum oxide (PtO₂) and charcoal in ethanol under hydrogen atmosphere . The reaction is carried out at room temperature for several hours, followed by filtration and concentration under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, leading to various derivatives.
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Catalytic Hydrogenation: Platinum oxide (PtO₂), hydrogen gas.
Reducing Agents: Iron, hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of ketones or aldehydes from the amino alcohol moiety.
Scientific Research Applications
®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitroaniline: Shares the nitro and chloro substituents but lacks the amino alcohol moiety.
1-(2-nitrophenyl)ethan-1-one: Contains a nitro group and a ketone but lacks the chloro and amino groups.
Uniqueness
®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its chiral nature also adds to its significance in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-1-2-8(11(13)14)6(3-5)7(10)4-12/h1-3,7,12H,4,10H2/t7-/m0/s1 |
InChI Key |
ZUBSSHDNHDPASN-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





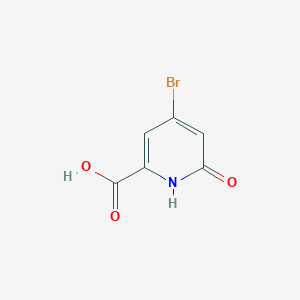
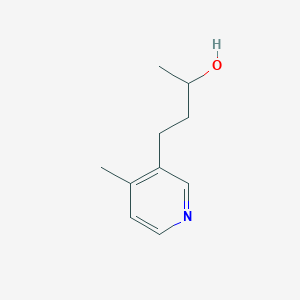
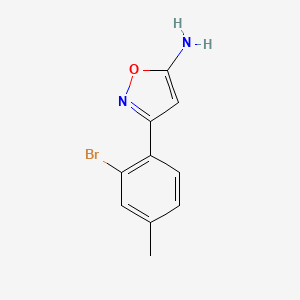
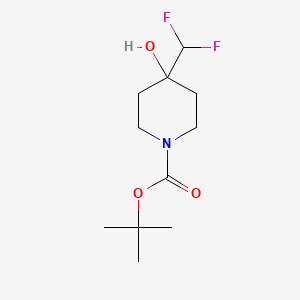

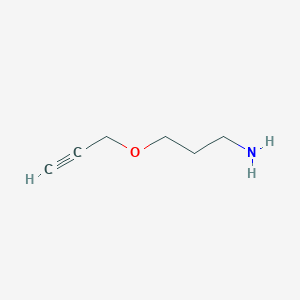
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
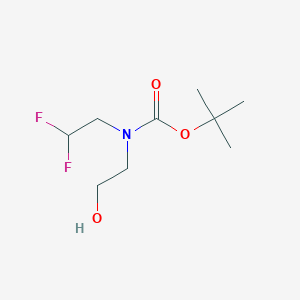
![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)

![tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B13556148.png)
